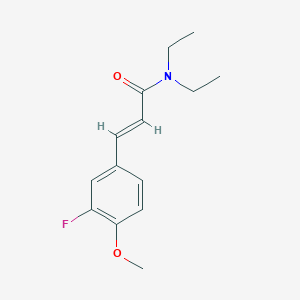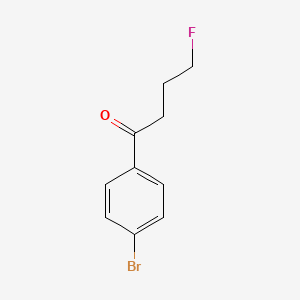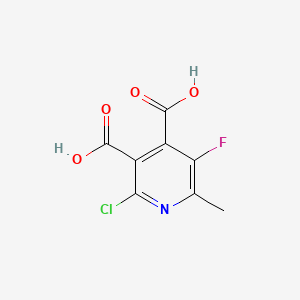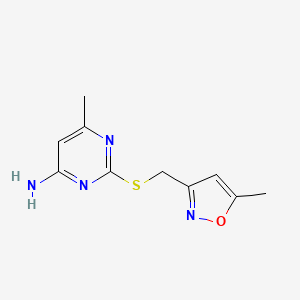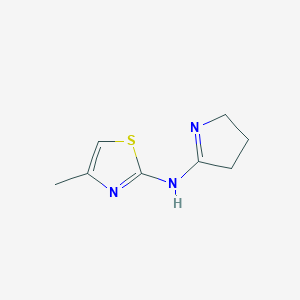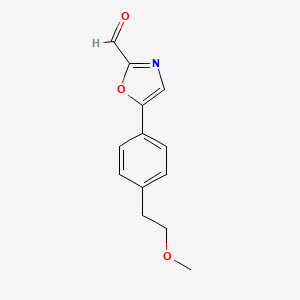
5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde is an organic compound with the molecular formula C13H13NO3. This compound is part of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of the methoxyethyl group and the carbaldehyde functional group makes this compound particularly interesting for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(2-methoxyethyl)benzaldehyde with an appropriate oxazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carboxylic acid.
Reduction: 5-(4-(2-Methoxyethyl)phenyl)oxazole-2-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
科学的研究の応用
5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The oxazole ring can participate in hydrogen bonding and other interactions with biological targets, influencing its activity.
類似化合物との比較
Similar Compounds
Oxazole: The parent compound of the oxazole family.
2-Methyl-4,5-diphenyloxazole: A similar compound with different substituents on the oxazole ring.
4-Methyl-5-phenyloxazole: Another derivative with a different substitution pattern.
Uniqueness
5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde is unique due to the presence of the methoxyethyl group and the carbaldehyde functional group. These substituents confer specific chemical properties and reactivity, making it distinct from other oxazole derivatives.
特性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
5-[4-(2-methoxyethyl)phenyl]-1,3-oxazole-2-carbaldehyde |
InChI |
InChI=1S/C13H13NO3/c1-16-7-6-10-2-4-11(5-3-10)12-8-14-13(9-15)17-12/h2-5,8-9H,6-7H2,1H3 |
InChIキー |
UIVWYNKXTMNHPY-UHFFFAOYSA-N |
正規SMILES |
COCCC1=CC=C(C=C1)C2=CN=C(O2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



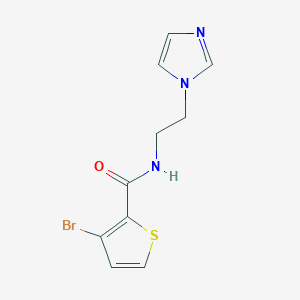
![(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B14898384.png)

![5-Oxaspiro[3.5]nonan-9-ol](/img/structure/B14898398.png)
![N-(3-hydroxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14898403.png)
